molecular formula C17H16N4O5S B2755907 3-Methyl-5-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2097888-95-2

3-Methyl-5-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B2755907
CAS No.: 2097888-95-2
M. Wt: 388.4
InChI Key: KFAZCMIHSVPEGS-UHFFFAOYSA-N
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Description

3-Methyl-5-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of benzoxazoles, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the benzoxazole core One common approach is the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives under acidic or basic conditions

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scalability and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzoxazole ring can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

  • Substitution: : Substitution reactions can introduce new functional groups or replace existing ones, enhancing the compound's properties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: : Reagents like thionyl chloride, phosphorus oxychloride, and various amines are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions can include oxidized or reduced derivatives of the benzoxazole ring, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new drugs and materials. In biology, it can be employed as a probe to study biological systems, particularly in the context of enzyme inhibition and receptor binding.

Medicine

This compound has potential applications in the medical field, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development. It can be used to design drugs that target specific enzymes or receptors involved in disease processes.

Industry

In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The presence of the benzoxazole ring and the sulfonyl group allows it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Benzoxazole derivatives: : These compounds share the benzoxazole core but differ in their substituents and functional groups.

  • Piperazine derivatives: : Compounds containing piperazine rings are structurally similar and can have overlapping biological activities.

  • Pyridine derivatives: : Compounds with pyridine rings can exhibit similar binding properties and biological activities.

Uniqueness

What sets 3-Methyl-5-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one apart is its specific combination of functional groups and structural features. This unique arrangement allows for distinct interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-methyl-5-(3-oxo-4-pyridin-3-ylpiperazin-1-yl)sulfonyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5S/c1-19-14-9-13(4-5-15(14)26-17(19)23)27(24,25)20-7-8-21(16(22)11-20)12-3-2-6-18-10-12/h2-6,9-10H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAZCMIHSVPEGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCN(C(=O)C3)C4=CN=CC=C4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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